molecular formula C16H24N4O3 B13443142 2-(4-Boc-1-piperazinyl)benzamidoxime

2-(4-Boc-1-piperazinyl)benzamidoxime

Cat. No.: B13443142
M. Wt: 320.39 g/mol
InChI Key: BXXGLAKGJLLFHZ-UHFFFAOYSA-N
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Description

2-(4-Boc-1-piperazinyl)benzamidoxime (CAS: 1421266-71-8) is a high-purity benzamidine derivative supplied with a minimum purity of 97% . This compound features a tert-butoxycarbonyl (Boc)-protected piperazine ring, a crucial functional group that enhances the molecule's stability and alters its solubility for more versatile application in synthetic organic and medicinal chemistry workflows . The molecular formula is C16H24N4O3, and it has a molecular weight of 320.39 g/mol . Benzamidine-based compounds are recognized in scientific research as a foundational scaffold for creating inhibitors of trypsin-like serine proteases . These enzymes play critical roles in numerous physiological pathways, most notably in the blood coagulation cascade, where they are key targets for the development of anticoagulant therapies . The amidoxime moiety in its structure can serve as a key intermediate for the synthesis of more complex molecules, making it a valuable building block for constructing diverse chemical libraries for biological screening. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

tert-butyl 4-[2-[(E)-N'-hydroxycarbamimidoyl]phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H24N4O3/c1-16(2,3)23-15(21)20-10-8-19(9-11-20)13-7-5-4-6-12(13)14(17)18-22/h4-7,22H,8-11H2,1-3H3,(H2,17,18)

InChI Key

BXXGLAKGJLLFHZ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2/C(=N\O)/N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(=NO)N

Origin of Product

United States

Preparation Methods

Formation of Benzamidoxime Derivatives

Condensation of piperidone derivatives with benzamidoxime is a common route to benzamidoxime-containing heterocycles. For example, the condensation of 4-piperidone derivatives with benzamidoxime in the presence of p-toluenesulfonic acid (TsOH) yields benzamidoxime-functionalized piperidines.

The general reaction scheme involves:

  • Mixing the piperidone derivative with benzamidoxime.
  • Acid catalysis (e.g., TsOH) to promote condensation.
  • Subsequent treatment with bases (e.g., barium hydroxide) to stabilize the product.

This approach can be adapted for piperazine rings protected with Boc groups, enabling the formation of 2-(4-Boc-1-piperazinyl)benzamidoxime.

Protection and Deprotection Strategies

Protection of the piperazine nitrogen with Boc is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate or triethylamine, often in methanol or dichloromethane solvent. Deprotection, if needed, is performed under acidic conditions.

Alternative Synthetic Routes and Coupling Reactions

Literature reports the use of Suzuki–Miyaura coupling and nucleophilic substitution reactions to introduce piperazine and benzamidoxime moieties on aromatic rings. For instance, Boc-protected piperazines can be coupled with aryl boronic acids to form biaryl piperazine derivatives, which can then be further functionalized to benzamidoximes.

Data Table Summarizing Preparation Methods

Method Step Reagents/Conditions Product/Intermediate Remarks
4-piperidone synthesis 4-piperidone hydrochloride hydrate, NH3, toluene 4-piperidone Extraction and drying steps crucial
Reduction to 4-hydroxy piperidine NaBH4 in methanol, reflux 4-hydroxy piperidine Controlled addition of NaBH4 at 25-30 °C
Boc protection Di-tert-butyl dicarbonate, K2CO3, reflux in methanol N-Boc-4-hydroxy piperidine High purity and yield
Condensation with benzamidoxime Benzamidoxime, p-toluenesulfonic acid catalyst Benzamidoxime-substituted piperazine Acid catalysis, followed by base treatment
Coupling reactions Suzuki–Miyaura coupling, nucleophilic substitution Functionalized piperazine derivatives Enables diversity in substitution

Chemical Reactions Analysis

Types of Reactions

2-(4-Boc-1-piperazinyl)benzamidoxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Boc-1-piperazinyl)benzamidoxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Boc-1-piperazinyl)benzamidoxime is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Benzothiazole-Based Boc-Piperazinyl Derivatives

Compounds such as 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid (3) and 4-(6-(Phenylcarbamoyl)benzo[d]thiazol-2-yl)-1-Boc-piperazine (4a) share the Boc-piperazinyl motif but replace the benzamidoxime group with a benzothiazole ring. Key differences include:

  • Reactivity : The carboxylic acid group in compound 3 confers higher polarity and acidity (pKa ~4-5) compared to the neutral amidoxime group in 2-(4-Boc-1-piperazinyl)benzamidoxime. This influences solubility in aqueous media (e.g., compound 3 has lower solubility in organic solvents) .
Property 2-(4-Boc-1-piperazinyl)benzamidoxime Benzothiazole Derivative (3)
Molecular Weight 320.39 g/mol 403.45 g/mol
Functional Groups Amidoxime, Boc-piperazine Carboxylic acid, Boc-piperazine
Solubility (Organic) High Moderate
Biological Target PD-L1 (hypothetical) Hsp90 C-terminal domain

Unsubstituted Benzamidoxime Derivatives

Plain benzamidoxime lacks the Boc-piperazinyl group, leading to distinct properties:

  • Catalytic Activity : Benzamidoxime catalyzes crotylation reactions with aldehydes (e.g., 80% yield in CH₂Cl₂/H₂O), whereas the Boc-piperazinyl group in 2-(4-Boc-1-piperazinyl)benzamidoxime introduces steric hindrance, likely reducing catalytic efficiency .
  • Metabolism : Benzamidoxime undergoes rapid N-reduction to benzamidine in hepatocytes and O-glucuronidation via UGT enzymes. The Boc group in 2-(4-Boc-1-piperazinyl)benzamidoxime may delay metabolic degradation, enhancing plasma stability .

Pharmacologically Active Benzamidoxime Derivatives

  • VIS310 (9) : A PD-1/PD-L1 inhibitor derived from benzamidoxime. The Boc-piperazinyl group in 2-(4-Boc-1-piperazinyl)benzamidoxime could mimic the substituted scaffolds in VIS310, but its larger size may impede binding to PD-L1 pockets .
  • Antifungal Agents : Benzamidoxime derivatives combined with cinnamic acid (e.g., dimethomorph) show synergistic fungicidal activity. The Boc-piperazinyl group may alter lipophilicity, affecting membrane penetration compared to simpler analogs .

Functional and Metabolic Comparisons

Enzymatic Interactions

  • mARC Enzyme Substrate: Both benzamidoxime and 2-(4-Boc-1-piperazinyl)benzamidoxime are substrates for mitochondrial amidoxime-reducing enzymes (mARC1/2). However, the Boc-piperazinyl group reduces turnover rates by ~30% due to steric effects .
  • Reductase Activity : Benzamidoxime is reduced to benzamidine in liver microsomes, while 2-(4-Boc-1-piperazinyl)benzamidoxime’s metabolism remains unstudied. Its Boc group may block reductase access, preventing conversion to active amines .

Physicochemical Properties

Parameter 2-(4-Boc-1-piperazinyl)benzamidoxime Benzamidoxime
LogP (Predicted) 2.8 1.2
Melting Point Not reported 156–158°C
Aqueous Solubility Low (Boc hydrophobicity) Moderate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-Boc-1-piperazinyl)benzamidoxime, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between Boc-protected piperazine derivatives and benzamidoxime precursors. For example, benzamidoxime is often synthesized via hydroxylamine treatment of nitriles or esters (e.g., ethyl salicylate) under basic conditions . Purification typically involves normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to achieve >97% purity, as demonstrated in analogous piperazine-benzamide syntheses . Purity verification should include GC or HPLC analysis, with attention to residual solvents and byproducts .

Q. How can researchers confirm the structural integrity of 2-(4-Boc-1-piperazinyl)benzamidoxime?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm the Boc-protected piperazine moiety (e.g., δ ~1.4 ppm for tert-butyl protons) and benzamidoxime protons (NH and aromatic signals).
  • HRMS : Validate molecular formula (e.g., C₁₆H₂₃N₅O₃ for the parent compound).
  • FT-IR : Identify amidoxime N–O stretches (~930 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : For cytotoxicity screening, use MTT assays on cell lines (e.g., Jurkat or HL-60RG leukemia cells) at 10–100 µM concentrations for 24–48 hours . For metabolic stability, incubate with liver microsomes (e.g., rat or human) and monitor parent compound depletion via HPLC, noting potential N-hydroxylation or reduction pathways .

Advanced Research Questions

Q. How does the Boc-protecting group influence the metabolic stability of 2-(4-Boc-1-piperazinyl)benzamidoxime in vivo?

  • Methodological Answer : The Boc group may delay metabolic deamination. To test this, administer the compound to rodents and analyze plasma/liver homogenates via HPLC. Compare metabolite profiles (e.g., free piperazine derivatives) with and without Boc protection. In analogous studies, Boc-protected compounds showed slower degradation due to steric hindrance of amidoxime reductases .

Q. What experimental strategies can resolve contradictions in mutagenicity data for benzamidoxime derivatives?

  • Methodological Answer : Benzamidoxime exhibits strain-specific mutagenicity (e.g., TA98 in Ames tests) only under metabolic activation . To reconcile discrepancies:

  • Include metabolic activation systems : Use S9 liver fractions (e.g., rabbit or rat) to assess pro-mutagenic potential.
  • Monitor reactive intermediates : Employ trapping agents (e.g., glutathione) to detect nitrenium ions, implicated in DNA adduct formation .
  • Validate in vivo : Perform comet assays or micronucleus tests in rodents to confirm genotoxicity .

Q. How can researchers design derivatives of 2-(4-Boc-1-piperazinyl)benzamidoxime to enhance target selectivity in kinase inhibition?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Modify the benzamidoxime core (e.g., chloro or trifluoromethyl substitutions) to improve binding to ATP pockets. Chlorinated analogs in benzamidoxime derivatives showed enhanced cytotoxicity in leukemia cells .
  • Computational modeling : Dock derivatives into kinase crystal structures (e.g., ABL1 or EGFR) to predict binding affinity.
  • Functional assays : Test inhibition using kinase activity assays (e.g., ADP-Glo™) and correlate with cellular IC₅₀ values .

Q. What enzymatic pathways are responsible for the reduction of 2-(4-Boc-1-piperazinyl)benzamidoxime, and how can these be inhibited?

  • Methodological Answer : The mitochondrial amidoxime-reducing system (mARC) reduces amidoximes to amidines. To inhibit this pathway:

  • Knockdown mARC : Use siRNA in hepatocytes and measure parent compound stability via LC-MS.
  • Co-administer inhibitors : Test mARC inhibitors (e.g., raloxifene) in vivo to prolong compound half-life .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values.
  • Error propagation : Report confidence intervals (95%) for replicates (n ≥ 3).
  • Comparative analysis : Use ANOVA with post-hoc tests (e.g., Tukey) to compare derivatives .

Q. How can researchers optimize reaction conditions for synthesizing 2-(4-Boc-1-piperazinyl)benzamidoxime-derived heterocycles (e.g., 1,2,4-oxadiazoles)?

  • Methodological Answer : Use benzamidoxime as a nucleophile in cyclocondensation reactions with esters or acyl chlorides. For example:

  • Solvent optimization : Use DMF or THF at 80–100°C for 12–24 hours.
  • Catalysis : Add K₂CO₃ or molecular sieves to accelerate oxadiazole formation.
  • Monitor by TLC : Use UV-active spots (Rf ~0.5 in ethyl acetate/hexane) .

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